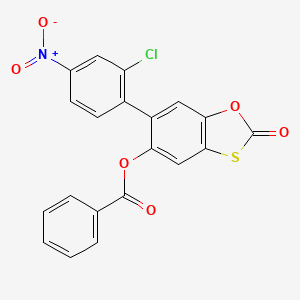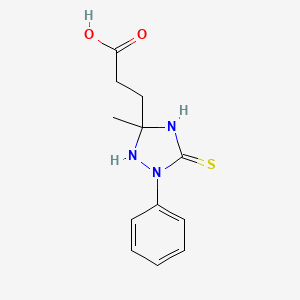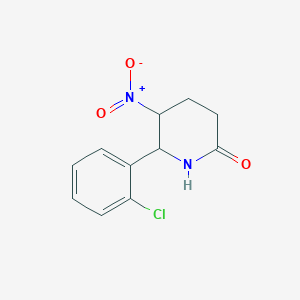
6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate
Overview
Description
6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate, also known as CNB-001, is a small molecule drug that has been extensively researched for its potential therapeutic applications. CNB-001 belongs to the class of compounds known as benzothiazoles, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate is not fully understood, but it is believed to involve multiple pathways. 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate has been found to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate has been found to exhibit several biochemical and physiological effects in neuronal cells. 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate has been shown to reduce oxidative stress by increasing the levels of antioxidants such as glutathione and superoxide dismutase. 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate has also been shown to reduce apoptosis by inhibiting the activity of caspase-3, a key enzyme involved in the apoptotic pathway.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate has also been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate is its poor solubility, which can make it difficult to administer in clinical settings. Additionally, more research is needed to fully understand the long-term effects of 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate on neuronal cells and the human body.
Future Directions
There are several future directions for research on 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate. One area of interest is the development of more efficient synthesis methods for 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate, which can improve its scalability and reduce production costs. Another area of interest is the investigation of the potential therapeutic applications of 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate and its long-term effects on neuronal cells and the human body.
Scientific Research Applications
6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Several studies have shown that 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate exhibits neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. 6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
[6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClNO6S/c21-15-8-12(22(25)26)6-7-13(15)14-9-17-18(29-20(24)28-17)10-16(14)27-19(23)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUHTARNVDTCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2C4=C(C=C(C=C4)[N+](=O)[O-])Cl)OC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B4296866.png)


![1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4296884.png)
![ethyl 1-{[7-[chloro(difluoro)methyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B4296892.png)

![3-[4-(2-methylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4296911.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4296916.png)
![3-[(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B4296938.png)
![5-[({[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4296954.png)
![5-({[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4296957.png)
![2-[4-(3-chloro-4-methylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4296962.png)
![N-[2-(1-adamantyl)ethyl]-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4296970.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B4296971.png)